2-Aminohippuric acid
Overview
Description
2-Aminohippuric acid, also known as para-aminohippuric acid, is a derivative of hippuric acid. It is an amide formed from the amino acid glycine and para-aminobenzoic acid. This compound is not naturally found in humans and is primarily used as a diagnostic agent in medical tests involving the kidney, particularly for measuring renal plasma flow .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminohippuric acid typically begins with the reaction of benzoyl chloride with glycine in a controlled environment. This acylation reaction forms hippuric acid as an intermediate product. The next step involves nitration of hippuric acid using a mixture of nitric and sulfuric acids, introducing a nitro group into the benzene ring. Finally, the nitro group is reduced to an amino group using hydrogen in the presence of a catalyst, yielding this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring precise control over reaction conditions to maximize yield and purity. The purification process is crucial to remove any unreacted starting materials, by-products, or impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Aminohippuric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group in its precursor can be reduced to an amino group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as acyl chlorides and anhydrides are used for acylation reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: this compound from its nitro precursor.
Substitution: Various acylated derivatives depending on the substituent introduced
Scientific Research Applications
2-Aminohippuric acid has a wide range of applications in scientific research:
Chemistry: It is used to study compound interaction dynamics and metabolic pathways.
Biology: It aids in understanding renal physiology and pathophysiology.
Medicine: It is a diagnostic agent for measuring renal plasma flow and assessing kidney function.
Industry: It is used in the production of diagnostic kits and as a standard in analytical chemistry
Mechanism of Action
2-Aminohippuric acid is filtered by the renal glomeruli and secreted into the urine by the proximal tubules. By measuring the amount of the compound in the urine, it is possible to determine the functional capacity and effective renal plasma flow. This compound competes with other substances for the same transporter in the kidney, which can affect the clearance of other drugs from the body .
Comparison with Similar Compounds
Hippuric Acid: The parent compound from which 2-aminohippuric acid is derived.
Para-aminobenzoic Acid: A precursor in the synthesis of this compound.
Glycine: An amino acid involved in the formation of this compound.
Uniqueness: this compound is unique due to its specific use in renal diagnostics. Unlike its parent compound, hippuric acid, which is a common metabolite, this compound is specifically designed for medical diagnostics and research applications .
Properties
IUPAC Name |
2-[(2-aminobenzoyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5,10H2,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFPNMKDESPGBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50200573 | |
Record name | 2-Aminohippuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50200573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
526-21-6 | |
Record name | N-(2-Aminobenzoyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=526-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminohippuric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminohippuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50200573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.